molecular formula C21H25NO2 B3220289 9,9-Dibutyl-2-nitro-9H-fluorene CAS No. 1194952-33-4

9,9-Dibutyl-2-nitro-9H-fluorene

Cat. No. B3220289
Key on ui cas rn: 1194952-33-4
M. Wt: 323.4 g/mol
InChI Key: VCPWFFATCCGJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09316906B2

Procedure details

12.66 g of 2-nitrofluorene (1) (60 mmol), 21.0 g of potassium hydroxide (0.3 mol, purity: 80%), and 1.01 g of potassium iodide (6 mmol) were dissolved in 200 ml of anhydrous dimethylsulfoxide under nitrogen atmosphere, and a reaction temperature was maintained at 15° C. Then, 33 ml of n-bromobutane (0.3 mol) was slowly added thereto for 2 hours, followed by stirring at 15° C. for 1 hour. Thereafter, 200 ml of distilled water was added to the reaction mixture and stirred for about 30 minutes, a product was extracted with 300 ml of dichloromethane, and the extracted organic layer was washed with 100 ml of distilled water three times. Then, the recovered organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled under reduced pressure. The obtained product was purified using a silica gel column chromatography (eluent: dichloromethane:n-hexane=20:1), thereby obtaining 15.4 g of 9,9-di-n-butyl-2-nitrofluorene (5) (79.5%) as a light yellow product.
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-bromobutane
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([O-:3])=[O:2].[OH-].[K+].[I-].[K+].O>CS(C)=O>[CH2:16]([C:7]1([CH2:7][CH2:8][CH2:9][CH3:10])[C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:16]=[CH:15][C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.66 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
21 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.01 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
n-bromobutane
Quantity
33 mL
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
by stirring at 15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
a product was extracted with 300 ml of dichloromethane
WASH
Type
WASH
Details
the extracted organic layer was washed with 100 ml of distilled water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the recovered organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained product was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C1(C2=CC=CC=C2C=2C=CC(=CC12)[N+](=O)[O-])CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 158.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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